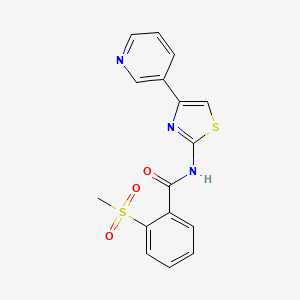
2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of benzamide compounds and has a molecular weight of 383.47 g/mol.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Activities
2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide derivatives have been explored for their potential antimalarial and antiviral activities. A study highlighted the synthesis of sulfonamide derivatives, demonstrating significant in vitro antimalarial activity with IC50 values of <30µM. These compounds exhibited excellent selectivity and did not show cytotoxicity at the tested concentrations, with one compound showing exceptional activity with an IC50 of 1.2µM. Theoretical calculations and molecular docking studies further supported their potential as antimalarial agents, showing small energy affinity against key Plasmodium enzymes. Additionally, docking studies on main protease (SARS-CoV-2) indicated potential antiviral activity against COVID-19 (Fahim & Ismael, 2021).
Metabolic Pathways and Drug Development
Investigations into the metabolic fate and disposition of related compounds, such as GDC-0449 (Vismodegib), a hedgehog signaling pathway inhibitor, have provided insights into the complex metabolic pathways involved. Studies in rats and dogs revealed extensive metabolism, with major pathways involving oxidation followed by phase II glucuronidation or sulfation. These findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of related drugs (Yue et al., 2011).
Synthesis and Characterization of Derivatives
Research has focused on the synthesis and characterization of various derivatives to explore their potential applications. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, showcases the versatility of such compounds in pharmaceutical synthesis. Optimizing reaction conditions has led to significant yields, highlighting the compound's utility in medicinal chemistry (Xiu-lan, 2009).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods have led to the modified synthesis of related intermediates, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, used in the synthesis of proton pump inhibitors. These approaches focus on green chemistry principles, aiming to reduce waste and improve efficiency in pharmaceutical manufacturing (Gilbile et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives have also been investigated for their antimicrobial and antifungal properties. Synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems has led to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research opens new avenues for the development of antimicrobial agents (Sych et al., 2019).
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)14-7-3-2-6-12(14)15(20)19-16-18-13(10-23-16)11-5-4-8-17-9-11/h2-10H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVFPLHKQLLCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)

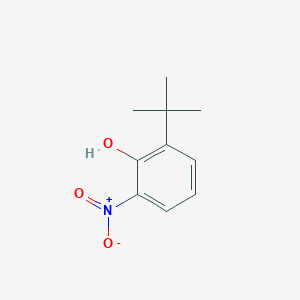
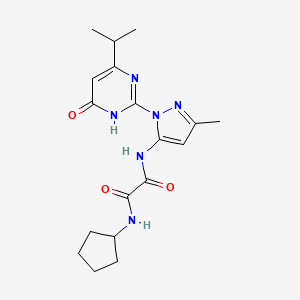
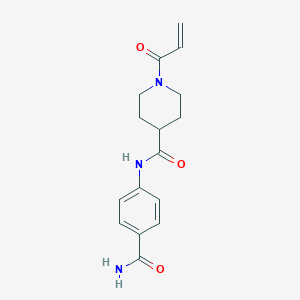
![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
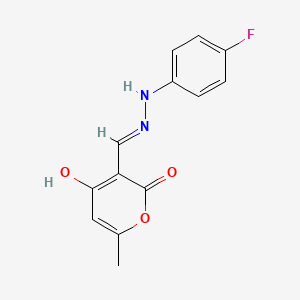
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)
![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)